molecular formula C29H32N4O4S B12714855 Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide CAS No. 164357-32-8

Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide

Cat. No.: B12714855
CAS No.: 164357-32-8
M. Wt: 532.7 g/mol
InChI Key: NVBCXWINUHDTOS-RQZHXJHFSA-N
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Description

Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is a complex organic compound with a unique structure It features a pyrido-thiazin ring system, which is further substituted with various functional groups, including a piperazine moiety and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido-thiazin core, followed by the introduction of the piperazine and phenyl substituents. Common reagents used in these steps include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methanone, dicyclohexyl-: A simpler ketone with two cyclohexyl groups.

    Formaldehyde: The simplest methanone, used widely in industrial applications.

Uniqueness

Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

164357-32-8

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

(3Z)-3-[hydroxy(phenyl)methylidene]-5,7-dimethyl-1,1-dioxo-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,2-e]thiazin-4-one

InChI

InChI=1S/C29H32N4O4S/c1-21-20-22(2)30-29-25(21)28(35)26(27(34)23-10-5-3-6-11-23)33(38(29,36)37)15-9-14-31-16-18-32(19-17-31)24-12-7-4-8-13-24/h3-8,10-13,20,34H,9,14-19H2,1-2H3/b27-26-

InChI Key

NVBCXWINUHDTOS-RQZHXJHFSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)/C(=C(\C3=CC=CC=C3)/O)/N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C(=C(C3=CC=CC=C3)O)N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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